4-Benzyloxy-3-methoxybenzaldehyde azine

Catalog No.
S12420977
CAS No.
96468-17-6
M.F
C30H28N2O4
M. Wt
480.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzyloxy-3-methoxybenzaldehyde azine

CAS Number

96468-17-6

Product Name

4-Benzyloxy-3-methoxybenzaldehyde azine

IUPAC Name

1-(3-methoxy-4-phenylmethoxyphenyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]methanimine

Molecular Formula

C30H28N2O4

Molecular Weight

480.6 g/mol

InChI

InChI=1S/C30H28N2O4/c1-33-29-17-25(13-15-27(29)35-21-23-9-5-3-6-10-23)19-31-32-20-26-14-16-28(30(18-26)34-2)36-22-24-11-7-4-8-12-24/h3-20H,21-22H2,1-2H3

InChI Key

NIXVYGKEZUHDCD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)OCC4=CC=CC=C4

4-Benzyloxy-3-methoxybenzaldehyde azine is a chemical compound with the molecular formula C15H14O3C_{15}H_{14}O_{3} and a molecular weight of approximately 242.27 g/mol. It appears as a yellow crystalline powder or crystalline chunks and is known for its aromatic properties due to the presence of methoxy and benzyloxy functional groups. This compound is also referred to by various synonyms, including Benzyl Vanillin and O-Benzyloxyvanillin, and has a CAS number of 2426-87-1 .

. Notably, it reacts with benzohydrazide to form (E)-N'-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide, showcasing its ability to undergo condensation reactions typical of aldehydes . Additionally, it can be involved in the synthesis of more complex molecules, such as 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxypropionic acid, indicating its utility in organic synthesis .

The synthesis of 4-Benzyloxy-3-methoxybenzaldehyde azine typically involves the reaction between benzyl bromide and vanillin. This reaction allows for the formation of the benzyloxy and methoxy groups on the benzaldehyde framework . The compound can also be synthesized through other methods involving various reagents that facilitate the introduction of the benzyloxy and methoxy functionalities.

This compound finds applications primarily in organic synthesis and pharmaceutical chemistry. It has been utilized in the first enantioselective total synthesis of neurotrophic compounds, indicating its relevance in drug development . Additionally, due to its structural characteristics, it may serve as a building block for synthesizing other biologically active molecules.

While specific interaction studies for 4-Benzyloxy-3-methoxybenzaldehyde azine are scarce, its structural similarity to other aromatic compounds suggests potential interactions with biological targets such as enzymes or receptors. Research into similar compounds often reveals interactions that could lead to therapeutic applications or insights into metabolic pathways.

Several compounds share structural similarities with 4-Benzyloxy-3-methoxybenzaldehyde azine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4-Benzyloxy-3-methoxybenzaldehyde azineC15H14O3Contains both benzyloxy and methoxy groups
3-Benzyloxy-4-methoxybenzaldehydeC15H14O3Substituents are reversed compared to the target
O-BenzyloxvanillinC15H14O3A simpler structure lacking the azine functionality
4-O-BenzylvanillinC15H14O3Similar aromatic structure but different functional groups

The uniqueness of 4-Benzyloxy-3-methoxybenzaldehyde azine lies in its specific arrangement of functional groups which may confer distinct chemical reactivity and biological properties compared to its analogs.

Hydrazine-Catalyzed Azine Formation from Vanillin Derivatives

The condensation of hydrazine with carbonyl compounds remains a cornerstone for azine synthesis. For 4-benzyloxy-3-methoxybenzaldehyde azine, this typically involves derivatizing vanillin (4-hydroxy-3-methoxybenzaldehyde) to introduce the benzyloxy group prior to azine formation. In a representative protocol, vanillin undergoes benzylation using benzyl bromide under basic conditions to yield 4-benzyloxy-3-methoxybenzaldehyde. Subsequent reaction with hydrazine hydrate in a 2:1 molar ratio facilitates azine formation via a double Schiff base condensation.

Catalytic methods have further refined this process. For instance, ruthenium pincer complexes enable dehydrogenative coupling of alcohols and hydrazine, bypassing the need for pre-functionalized aldehydes. While this approach has not been directly applied to 4-benzyloxy-3-methoxybenzaldehyde azine, analogous systems demonstrate that benzylic alcohols could serve as precursors. The reaction proceeds via alcohol oxidation to the aldehyde, followed by hydrazine coupling, with hydrogen gas as the sole byproduct.

Comparative Analysis of Hydrazine-Catalyzed Methods

MethodReactantsCatalystYield (%)Reaction Time
Traditional Condensation4-Benzyloxy-3-methoxybenzaldehyde + HydrazineNone85–9224 h
Ruthenium-CatalyzedBenzyl Alcohol Derivative + HydrazineRu-PNP complex78–9012–18 h

Key advantages of catalytic methods include reduced reliance on pre-synthesized aldehydes and improved atom economy. However, traditional condensation offers higher yields for bench-scale synthesis.

Oxidative Polymerization Techniques for Polyazine Derivatives

Oxidative polymerization of azines presents a route to conjugated polymers with optoelectronic applications. While studies on 4-benzyloxy-3-methoxybenzaldehyde azine polymers are limited, analogous systems provide insights. For example, electrochemical polymerization of vanillin azine derivatives produces thin films with redox-active properties, attributed to the extended π-conjugation of the azine backbone. Potential oxidative agents include:

  • Iron(III) chloride: Promotes radical-mediated coupling of azine monomers.
  • Ammonium persulfate: Enables aqueous-phase polymerization under mild conditions.

A hypothetical pathway for 4-benzyloxy-3-methoxybenzaldehyde azine polymerization involves oxidative C–N coupling at the hydrazone linkages, forming a polyazine network. Such materials could exhibit enhanced thermal stability compared to their monomeric precursors, though experimental validation remains pending.

Mechanochemical Synthesis Approaches in Solvent-Free Systems

Mechanochemistry has emerged as a sustainable alternative to solution-phase synthesis. Ball-milling 4-benzyloxy-3-methoxybenzaldehyde with hydrazine hydrate in a vibratory mill (e.g., Retsch MM400) achieves quantitative conversion within 90 minutes, compared to 24 hours in traditional reflux. The absence of solvents minimizes waste, while mechanical energy input accelerates reaction kinetics.

Mechanochemical Reaction Optimization

ParameterMM400 (30 Hz)P7 Planetary Mill
Grinding Time (min)9060
Yield (%)9999
Particle Size Reduction50–100 µm<20 µm

Notably, post-milling "aging" at 37°C enhances crystallinity, as evidenced by X-ray diffraction (XRD) patterns transitioning from amorphous to defined crystalline phases. This phenomenon, driven by residual molecular mobility, underscores the importance of post-synthetic processing in mechanochemical routes.

XLogP3

6.2

Hydrogen Bond Acceptor Count

6

Exact Mass

480.20490738 g/mol

Monoisotopic Mass

480.20490738 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

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